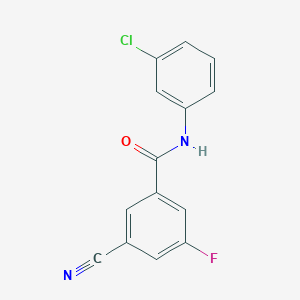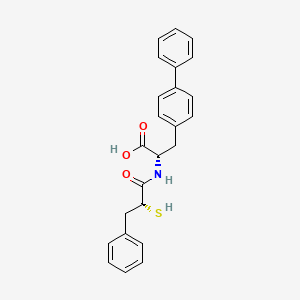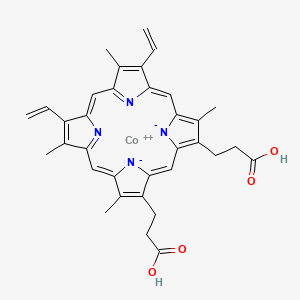
3-(5-phenylpyridin-2-yl)oxy-N-pyridazin-3-ylazetidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Example 13 [WO2009109743] is a synthetic organic compound that belongs to the class of fatty acid amide hydrolase 1 (FAAH) inhibitors. FAAH inhibitors are being investigated for their potential analgesic action, as they can elevate levels of anandamide and modulate the activation of the cannabinoid receptor pathway .
Preparation Methods
The preparation of example 13 [WO2009109743] involves several synthetic routes and reaction conditions. The specific synthetic routes and industrial production methods are detailed in the patent WO2009109743. Generally, the synthesis involves the formation of the core structure followed by functional group modifications to achieve the desired compound. The reaction conditions typically include controlled temperatures, specific solvents, and catalysts to ensure the desired yield and purity .
Chemical Reactions Analysis
Example 13 [WO2009109743] undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
Example 13 [WO2009109743] has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of FAAH inhibitors and their effects on the endocannabinoid system.
Biology: It is used in biological assays to study the modulation of the cannabinoid receptor pathway and its effects on pain and inflammation.
Medicine: It is being investigated for its potential use in treating central neuropathic pain following spinal cord injury.
Industry: It is used in the development of new analgesic drugs and other therapeutic agents.
Mechanism of Action
The mechanism of action of example 13 [WO2009109743] involves the inhibition of fatty acid amide hydrolase 1 (FAAH). FAAH breaks down fatty acid amides such as anandamide, N-oleoylethanolamide, and oleamide. By inhibiting FAAH, example 13 [WO2009109743] leads to elevated levels of anandamide, which modulates the activation of the cannabinoid receptor pathway. This mechanism has been proposed as a novel way to treat pain .
Comparison with Similar Compounds
Example 13 [WO2009109743] can be compared with other FAAH inhibitors, such as V158866. Both compounds inhibit FAAH and elevate levels of anandamide, but example 13 [WO2009109743] has shown unique properties in terms of its efficacy and safety profile in clinical trials. Other similar compounds include URB597 and PF-04457845, which also inhibit FAAH but may differ in their potency, selectivity, and pharmacokinetic properties .
If you have any more questions or need further details, feel free to ask!
Properties
Molecular Formula |
C19H17N5O2 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
3-(5-phenylpyridin-2-yl)oxy-N-pyridazin-3-ylazetidine-1-carboxamide |
InChI |
InChI=1S/C19H17N5O2/c25-19(22-17-7-4-10-21-23-17)24-12-16(13-24)26-18-9-8-15(11-20-18)14-5-2-1-3-6-14/h1-11,16H,12-13H2,(H,22,23,25) |
InChI Key |
VSQUREFTKYDATG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(=O)NC2=NN=CC=C2)OC3=NC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Sodium; 7-[7-biphenyl-4-ylmethyl-2-(4-fluoro-phenyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl]-3,5-dihydroxy-hept-6-enoate](/img/structure/B10772121.png)
![N-(2-aminoethyl)-N-[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]thiophene-2-carboxamide](/img/structure/B10772128.png)
![N-[2,4-di(phenyl)pyrazol-3-yl]-4-nitrobenzamide](/img/structure/B10772132.png)

![2-[(Z)-2-quinolin-2-ylethenyl]phenol](/img/structure/B10772145.png)

![2-[3-Methoxy-4-(pyridin-2-yl)phenyl]-2,3-dihydro-1,3-benzoxazole](/img/structure/B10772152.png)
![[(1S,2R,3R,4S,5R,6S,8R,9S,13S,16R,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B10772168.png)

![3-Methyl-2-[[8-(5-methylfuran-2-yl)dibenzofuran-3-yl]sulfonylamino]butanoic acid](/img/structure/B10772191.png)
![2-[(3E)-3-(5-carbamimidoyl-1,3-dihydrobenzimidazol-2-ylidene)-5-(3-carbamoylphenyl)-4-oxocyclohexa-1,5-dien-1-yl]butanedioic acid](/img/structure/B10772193.png)
![2-[(6-Chloro-7-methyl-2,3-dioxo-1,4-dihydroquinoxalin-5-yl)-methylsulfonylamino]acetic acid](/img/structure/B10772195.png)

![(1S,2S,6R,14R,15R,16R)-5-(cyclopropylmethyl)-16-[(2S)-2-hydroxy-3,3-dimethylpentan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol](/img/structure/B10772227.png)
